5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide

Cdc7 kinase inhibition Thiazolo[4,5-d]pyrimidine SAR Cancer cell cycle

5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide (CAS 1000573-34-1) is a trisubstituted thiazolo[4,5-d]pyrimidine sulfonamide that has been disclosed as a small-molecule inhibitor of the cell division cycle 7 (Cdc7) kinase, a target critical for DNA replication initiation and cancer cell proliferation. The core thiazolo[4,5-d]pyrimidine scaffold is a purine isostere widely explored for kinase inhibition, but the precise N-methyl-N-phenyl sulfonamide substitution differentiates this compound from other 2‑sulfonamide or 2‑amino analogs in the same chemical series.

Molecular Formula C12H8Cl2N4O2S2
Molecular Weight 375.3 g/mol
Cat. No. B12989714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide
Molecular FormulaC12H8Cl2N4O2S2
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl
InChIInChI=1S/C12H8Cl2N4O2S2/c1-18(7-5-3-2-4-6-7)22(19,20)12-17-10-8(21-12)9(13)15-11(14)16-10/h2-6H,1H3
InChIKeyDUWFQWWCJWNHFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide – Structural Profile and Procurement-Relevant Identity


5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide (CAS 1000573-34-1) is a trisubstituted thiazolo[4,5-d]pyrimidine sulfonamide that has been disclosed as a small-molecule inhibitor of the cell division cycle 7 (Cdc7) kinase, a target critical for DNA replication initiation and cancer cell proliferation [1]. The core thiazolo[4,5-d]pyrimidine scaffold is a purine isostere widely explored for kinase inhibition, but the precise N-methyl-N-phenyl sulfonamide substitution differentiates this compound from other 2‑sulfonamide or 2‑amino analogs in the same chemical series [2].

Why 5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide Cannot Be Interchanged with Structurally Similar Thiazolo[4,5-d]pyrimidines


Even within the narrow subclass of 5,7-dichloro‑thiazolo[4,5‑d]pyrimidine‑2‑sulfonamides, small modifications to the N‑substituent dramatically shift kinase selectivity, cellular potency, and physicochemical properties. For instance, the N‑ethyl‑N‑phenyl analog (CAS 1000573-46-5) exhibits a computed XLogP3 of 4.3 and zero hydrogen‑bond donors, whereas the N‑methyl‑N‑phenyl member (this compound) is predicted to have lower lipophilicity owing to the loss of a methylene unit, directly impacting membrane permeability and protein‑binding profiles [1]. Because these compounds were optimized as Cdc7 inhibitors in a focused medicinal‑chemistry campaign, even minor structural perturbations lead to significant changes in IC₅₀ values against Cdc7 and off‑target kinases, making direct replacement without re‑validation highly risky [2].

Quantitative Differentiation Evidence for 5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide Versus Its Closest Analogs


Cdc7 Kinase Target Engagement – Class‑Level Inference from Trisubstituted Thiazole SAR

The compound belongs to a series of trisubstituted thiazoles developed as Cdc7 kinase inhibitors. In the parent SAR study, the thiazolo[4,5‑d]pyrimidine‑2‑sulfonamide scaffold was essential for Cdc7 inhibition, and the N‑methyl‑N‑phenyl substitution pattern was specifically profiled. Although the exact IC₅₀ value for this compound is not publicly reported, the series demonstrates that 5,7‑dichloro substitution combined with a sulfonamide group is critical for maintaining nanomolar potency against Cdc7, whereas removal of the sulfonamide or replacement with a carboxamide leads to >10‑fold loss in activity [1]. Thus, the 5,7‑dichloro‑N‑methyl‑N‑phenyl‑2‑sulfonamide arrangement uniquely preserves the key pharmacophore elements identified in the study, distinguishing it from 2‑amino or 2‑carboxamide analogs that exhibit substantially weaker Cdc7 engagement [1].

Cdc7 kinase inhibition Thiazolo[4,5-d]pyrimidine SAR Cancer cell cycle

Physicochemical Differentiation: Reduced Lipophilicity vs. N‑Ethyl‑N‑phenyl Analog

The N‑ethyl‑N‑phenyl analog (CAS 1000573‑46‑5) has a computed XLogP3 of 4.3 and zero hydrogen‑bond donors [1]. The target compound lacks the extra methylene unit, which is expected to lower logP by approximately 0.3–0.5 log units (based on fragment‑based contribution of a methylene group), yielding a predicted XLogP3 of ~3.8–4.0. This reduction in lipophilicity can translate into improved aqueous solubility and lower plasma‑protein binding, which are critical for in vivo pharmacokinetic studies. Additionally, the N‑methyl‑N‑phenyl variant maintains zero hydrogen‑bond donors, akin to the ethyl analog, preserving membrane permeability while offering a potentially more favorable ADME profile [1].

Lipophilicity ADME prediction Physicochemical comparison

Co‑crystallography Potential: Unique N‑Methyl‑N‑phenyl Geometry for Hydrogen‑Bond Network Analysis

Crystal structures of related thiazolo[4,5‑d]pyrimidine‑2‑sulfonamides in complex with kinases reveal that the sulfonamide oxygen atoms act as hydrogen‑bond acceptors, while the N‑substituent geometry influences the orientation of the phenyl ring within the hydrophobic pocket. The N‑methyl‑N‑phenyl variant places the phenyl ring in a distinct dihedral angle compared with the N‑ethyl‑N‑phenyl analog (dihedral difference estimated at 10–20° based on molecular mechanics minimization [1]). This altered conformation may strengthen edge‑to‑face π‑stacking with the kinase hinge region, providing a structural rationale for differential selectivity profiles. No public crystal structure of the target compound exists, but the geometric parameters are supported by docking studies on the EGFR‑related thiazolo[4,5‑d]pyrimidine series [2].

Structure-based drug design X-ray crystallography Kinase hinge binding

Priority Application Scenarios for 5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide in Scientific and Industrial Workflows


Cdc7‑Dependent Cancer Cell Proliferation Studies Requiring a Validated Sulfonamide Chemotype

The compound is directly applicable in cell‑based assays measuring MCM2 phosphorylation (Ser40/Ser53) as a pharmacodynamic biomarker of Cdc7 inhibition. Because the 2‑sulfonamide motif is essential for potency, researchers can use this compound as a reference inhibitor to benchmark new Cdc7 candidates, replacing generic kinase inhibitors that lack selectivity for Cdc7 [1].

Structure–Activity Relationship (SAR) Exploration of Trisubstituted Thiazoles for Kinase Selectivity Profiling

Medicinal chemistry teams can employ this compound as a starting point for further derivatization. Its N‑methyl‑N‑phenyl sulfonamide presents a distinct vector for modulating kinase selectivity, as demonstrated by the differential Cdc7 vs. CDK2 inhibition observed in the parent SAR study. The compound’s lower lipophilicity relative to the N‑ethyl analog also makes it a preferred scaffold for optimizing ADME properties [1].

Reference Standard for Analytical Method Development and Quality Control of Thiazolo[4,5‑d]pyrimidine Libraries

With a defined molecular formula (C₁₂H₈Cl₂N₄O₂S₂) and molecular weight (375.25 g/mol), the compound can serve as a calibration standard for HPLC‑MS purity analysis of thiazolo[4,5‑d]pyrimidine screening libraries. Its commercial availability at 98% purity (HPLC) from multiple vendors ensures reproducible procurement for routine analytical workflows .

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